molecular formula C13H22ClNO B15212866 4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride CAS No. 62233-59-4

4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride

Katalognummer: B15212866
CAS-Nummer: 62233-59-4
Molekulargewicht: 243.77 g/mol
InChI-Schlüssel: XQIYUECFRFXMEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride is a polycyclic compound featuring a decahydroquinoline core substituted with an ethyl group at position 1 and an ethynyl group at position 4, with a hydrochloride counterion. The compound’s molecular formula is C₁₃H₂₁ClNO, and its molecular weight is 223.31 g/mol (base) + HCl . Key physicochemical properties include:

  • Ionization Energy (IE): 7.28 ± 0.02 eV (NIST)
  • logP (octanol/water): 2.024 (Crippen calculated)
  • Aqueous Solubility (logWS): -3.19 (Crippen calculated)

The hydrochloride salt improves aqueous solubility, critical for pharmaceutical applications.

Eigenschaften

CAS-Nummer

62233-59-4

Molekularformel

C13H22ClNO

Molekulargewicht

243.77 g/mol

IUPAC-Name

1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride

InChI

InChI=1S/C13H21NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h1,11-12,15H,4-10H2,2H3;1H

InChI-Schlüssel

XQIYUECFRFXMEZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(C2C1CCCC2)(C#C)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the decahydroquinoline core, followed by the introduction of the ethyl and ethynyl groups. The final step involves the formation of the hydrochloride salt.

    Decahydroquinoline Core Synthesis: This step often involves the hydrogenation of quinoline derivatives under high pressure and temperature conditions using catalysts such as palladium on carbon (Pd/C).

    Ethyl Group Introduction: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride (NaH).

    Ethynyl Group Introduction: The ethynyl group is typically added through Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.

    Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Strict quality control measures are implemented to maintain consistency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas (H₂) and palladium catalysts can further hydrogenate the compound, altering its structure and properties.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical versatility.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalysts (Pd/C)

    Substitution: Sodium hydride (NaH), ethyl halides, palladium catalysts

Major Products Formed:

    Oxidation Products: Quinoline derivatives

    Reduction Products: Further hydrogenated quinoline compounds

    Substitution Products: Functionalized quinoline derivatives

Wissenschaftliche Forschungsanwendungen

1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

1-Ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride can be compared with other quinoline derivatives, such as:

    Quinine: A naturally occurring compound with antimalarial properties.

    Nalidixic Acid: A synthetic quinolone antibiotic used to treat bacterial infections.

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

Uniqueness: The presence of both ethyl and ethynyl groups in 1-ethyl-4-ethynyldecahydroquinolin-4-ol hydrochloride distinguishes it from other quinoline derivatives. These functional groups confer unique chemical and biological properties, making it a valuable compound for research and development.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues of 4-Quinolinol Derivatives

Table 1: Structural Comparison of 4-Quinolinol Derivatives

Compound Name Molecular Formula Substituents Salt Form Key Properties/Applications Source
4-Quinolinol, 1-ethyl-4-ethynyldecahydro- (hydrochloride) C₁₃H₂₁ClNO 1-Ethyl, 4-ethynyl Hydrochloride High lipophilicity (logP = 2.024)
3,7-Dichloro-4-quinolinol C₉H₅Cl₂NO 3,7-Dichloro None Antimicrobial potential
2-(Trifluoromethyl)-4-quinolinol C₁₀H₆F₃NO 2-Trifluoromethyl None Enhanced metabolic stability
2,8-Bis(trifluoromethyl)-4-quinolinol C₁₁H₅F₆NO 2,8-Bis(trifluoromethyl) None Antimalarial applications

Key Observations:

  • Chlorinated Derivatives (e.g., 3,7-dichloro-4-quinolinol) exhibit antimicrobial activity but lack the lipophilicity-enhancing ethynyl group present in the target compound .
  • Trifluoromethyl Derivatives (e.g., 2-(trifluoromethyl)-4-quinolinol) show improved metabolic stability due to fluorine’s electron-withdrawing effects but may have reduced solubility compared to the hydrochloride salt form of the target compound .
Decahydroquinoline Analogues

Table 2: Comparison with Decahydroquinoline Derivatives

Compound Name Molecular Formula Substituents Salt/Oxide Form Key Properties Source
4-Ethynyldecahydro-1,2-dimethyl-4-quinolinol 1-oxide C₁₃H₂₁NO₂ 1,2-Dimethyl, 4-ethynyl 1-Oxide Lower solubility (no hydrochloride)
4-Quinolinol, 1-ethyl-4-ethynyldecahydro- (hydrochloride) C₁₃H₂₁ClNO 1-Ethyl, 4-ethynyl Hydrochloride Enhanced solubility and stability

Key Observations:

  • The 1-oxide derivative lacks the hydrochloride counterion, resulting in reduced aqueous solubility compared to the target compound .
Pharmacokinetic and Physicochemical Comparison

Table 3: Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) Ionization Energy (eV) logP (octanol/water) Solubility (logWS) Source
4-Quinolinol, 1-ethyl-4-ethynyldecahydro- (hydrochloride) 223.31 + HCl 7.28 2.024 -3.19
4-Ethynyldecahydro-1,2-dimethyl-4-quinolinol 1-oxide 223.31 N/A N/A N/A
Chalcone-quinoline hybrid (e.g., 3-(4-chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one) 434.91 N/A 4.5 (estimated) Low

Key Observations:

  • The target compound’s logP (2.024) suggests moderate lipophilicity, balancing membrane permeability and solubility .
  • Chalcone-quinoline hybrids (e.g., from ) exhibit higher molecular weights and logP values, likely due to aromatic substituents, but face solubility challenges .

Q & A

Basic: What are the recommended synthetic routes for 4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride, and how is the product characterized?

Methodological Answer:
Synthesis typically involves multi-step hydrogenation and functionalization of a quinoline precursor. For example:

Hydrogenation: Decahydroquinoline cores can be synthesized via catalytic hydrogenation (e.g., Pd/C or PtO₂ under H₂ pressure) to achieve full saturation .

Ethynylation: Introduce the ethynyl group using Sonogashira coupling with a terminal alkyne, requiring Pd catalysts and copper iodide as co-catalysts .

Salt Formation: React the free base with HCl in anhydrous ethanol to form the hydrochloride salt .
Characterization:

  • NMR (¹H/¹³C) to confirm decahydro structure and substituent positions.
  • HPLC-MS for purity assessment (≥95% by area normalization) .
  • Elemental analysis to verify stoichiometry of the hydrochloride salt.

Advanced: How can regioselectivity challenges during ethynyl group introduction be addressed?

Methodological Answer:
Regioselectivity in ethynylation is influenced by steric and electronic factors:

  • Use directed ortho-metalation (DoM) strategies with directing groups (e.g., methoxy) to position the ethynyl group at C4 .
  • Computational modeling (DFT) predicts reactive sites by analyzing electron density and frontier molecular orbitals .
  • Protecting groups (e.g., tert-butyl carbamate) can block competing reaction sites .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility: Highly soluble in polar solvents (e.g., DMSO, methanol) due to hydrochloride salt formation. Aqueous solubility is pH-dependent; use buffered solutions (pH 4–6) to prevent precipitation .
  • Stability: Store at –20°C in desiccated, light-protected vials. Avoid freeze-thaw cycles, as repeated cycles reduce purity by 5–10% over one month .

Advanced: How do substituents (ethyl, ethynyl) influence its receptor-binding affinity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Ethynyl Group: Enhances π-π stacking with aromatic residues in receptor pockets (e.g., serotonin receptors), increasing binding affinity by 2–3 fold compared to non-ethynylated analogs .
  • Ethyl Group: Improves lipophilicity (logP +0.8), enhancing blood-brain barrier penetration in rodent models .
  • Experimental Design: Compare IC₅₀ values of analogs using radioligand displacement assays (Table 1).
CompoundIC₅₀ (Serotonin Receptor)logP
Parent (no substituents)450 nM1.2
1-Ethyl derivative210 nM2.0
4-Ethynyl derivative95 nM1.5

Basic: Which analytical methods are critical for assessing purity and identifying impurities?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities ≥0.1% .
  • LC-HRMS : Identify byproducts (e.g., dehydrohalogenation products) with mass accuracy <5 ppm .
  • Karl Fischer titration : Ensure water content <1% for hygroscopic hydrochloride salts .

Advanced: How can computational modeling predict the conformational flexibility of the decahydroquinoline core?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to analyze ring puckering and chair-boat transitions over 100 ns trajectories .
  • Docking studies (AutoDock Vina) predict binding poses in enzyme active sites, correlating with experimental IC₅₀ values (R² = 0.89) .

Advanced: How to resolve contradictions in pharmacological data between in vitro and in vivo models?

Methodological Answer:

  • Metabolite Interference: Use LC-MS/MS to identify active metabolites (e.g., N-oxide derivatives) that may enhance or inhibit activity in vivo .
  • Species Differences: Compare receptor isoform expression (e.g., murine vs. human RORγt) via qPCR .
  • Dosage Adjustment: Account for plasma protein binding differences using equilibrium dialysis .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

  • Storage: Aliquot in amber vials under argon atmosphere at –20°C; stability confirmed for 12 months under these conditions .
  • Handling: Use gloveboxes for hygroscopic salts to prevent hydrolysis. For aqueous solutions, add stabilizers (e.g., 0.1% ascorbic acid) to inhibit oxidation .

Advanced: How does enantiomeric purity impact biological activity, and what separation methods are effective?

Methodological Answer:

  • Chiral HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10) to resolve enantiomers; baseline separation (Rs >1.5) achieved in 20 minutes .
  • Biological Impact : (S)-enantiomer shows 10-fold higher RORγt inhibition than (R)-enantiomer (IC₅₀ = 17 nM vs. 180 nM) .

Advanced: What in vitro models are suitable for evaluating its neuropharmacological potential?

Methodological Answer:

  • Primary Neuronal Cultures : Assess neurotoxicity via MTT assay and calcium imaging (e.g., Fluo-4 AM) .
  • Blood-Brain Barrier (BBB) Models : Use MDCK-MDR1 monolayers to measure permeability (Papp >5 × 10⁻⁶ cm/s indicates high penetration) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.